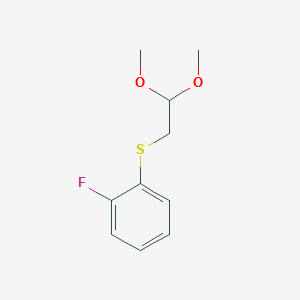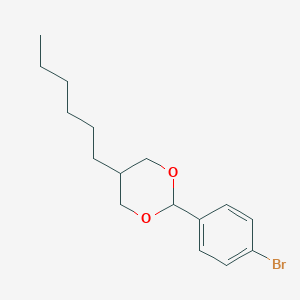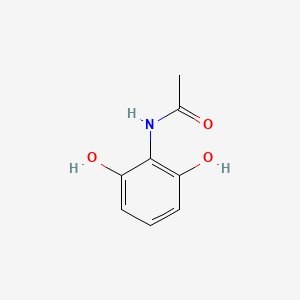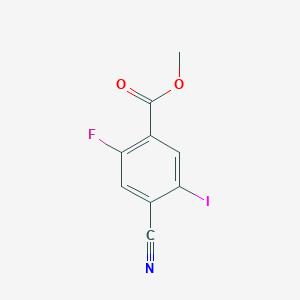![molecular formula C11H20O B8648734 Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- CAS No. 84681-91-4](/img/structure/B8648734.png)
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl-
概要
説明
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- is a bicyclic organic compound with the molecular formula C11H20O. It is characterized by its unique structure, which includes three methyl groups and a hydroxyl group attached to a bicyclo[3.2.1]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene or dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1,5-Dimethylbicyclo[3.2.1]octan-8-ol
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- 1,5,8-Trimethylbicyclo[3.2.1]octan-8-one
Uniqueness
Bicyclo[3.2.1]octan-8-ol, 1,5,8-trimethyl- is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
84681-91-4 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
1,5,8-trimethylbicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C11H20O/c1-9-5-4-6-10(2,8-7-9)11(9,3)12/h12H,4-8H2,1-3H3 |
InChIキー |
MBWDTSVSVTZUBE-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC(C1(C)O)(CC2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]ethan-1-ol](/img/structure/B8648659.png)



![4-([2,2'-Bithiophen]-5-yl)but-3-yne-1,2-diol](/img/structure/B8648681.png)






![ethyl 2-{[(furan-2-yl)methyl]amino}acetate](/img/structure/B8648747.png)

